molecular formula C19H23NO B5734264 N-cyclooctylnaphthalene-1-carboxamide

N-cyclooctylnaphthalene-1-carboxamide

Cat. No.: B5734264
M. Wt: 281.4 g/mol
InChI Key: YRLYANHAZAYKGD-UHFFFAOYSA-N
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Description

N-cyclooctylnaphthalene-1-carboxamide is a synthetic carboxamide derivative featuring a naphthalene backbone substituted with a carboxamide group at the 1-position and a cyclooctyl moiety attached to the amide nitrogen. The cyclooctyl group’s steric bulk and lipophilicity may influence solubility, metabolic stability, and target binding compared to smaller substituents .

Properties

IUPAC Name

N-cyclooctylnaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c21-19(20-16-11-4-2-1-3-5-12-16)18-14-8-10-15-9-6-7-13-17(15)18/h6-10,13-14,16H,1-5,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLYANHAZAYKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctylnaphthalene-1-carboxamide typically involves the amidation of naphthalene-1-carboxylic acid with cyclooctylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Catalytic amidation often employs coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group, facilitating the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctylnaphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclooctylnaphthalene-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclooctylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the amide nitrogen significantly impacts molecular weight, solubility, and reactivity. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight Notable Properties
N-(3-hydroxyphenyl)naphthalene-1-carboxamide 3-hydroxyphenyl C₁₇H₁₃NO₂ 263.29 Hydroxyl group enhances H-bonding, potential for improved aqueous solubility
N-{[1-(dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide Dimethylamino-cyclohexylmethyl C₂₀H₂₆N₂O 310.40 Bulky substituent increases lipophilicity; potential CNS activity due to tertiary amine
2-Hydroxy-N-(2-methoxyphenyl)naphthalene-1-carboxamide (2a) 2-methoxyphenyl C₁₈H₁₅NO₃ 293.32 Methoxy group improves metabolic stability; antimycobacterial activity (MIC = 8 μM)
N-oxidanylnaphthalene-1-carboxamide (8GK) Oxidanyl (NH-O) C₁₁H₉NO₂ 193.20 Polar functional group may reduce membrane permeability

Key Trends :

  • Polar Groups : Hydroxyl or oxidanyl groups improve solubility but may limit bioavailability .

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